Cas no 791794-07-5 (3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea)

3-(2-Methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea is a thiourea derivative characterized by its unique structural features, including a 2-methylpropanoyl group and a 4-sulfamoylphenyl moiety. This compound exhibits potential utility in medicinal chemistry and biochemical research due to its sulfonamide functionality, which is often associated with biological activity, particularly in enzyme inhibition. The thiourea core enhances its ability to act as a hydrogen bond donor/acceptor, facilitating interactions with biological targets. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in the synthesis of more complex pharmacologically active agents. The compound’s stability and solubility profile further support its applicability in experimental settings.
3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea structure
791794-07-5 structure
商品名:3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea
CAS番号:791794-07-5
MF:C11H15N3O3S2
メガワット:301.385099649429
CID:6571896

3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea 化学的及び物理的性質

名前と識別子

    • 3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea
    • N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-methylpropanamide
    • Propanamide, N-[[[4-(aminosulfonyl)phenyl]amino]thioxomethyl]-2-methyl-
    • インチ: 1S/C11H15N3O3S2/c1-7(2)10(15)14-11(18)13-8-3-5-9(6-4-8)19(12,16)17/h3-7H,1-2H3,(H2,12,16,17)(H2,13,14,15,18)
    • InChIKey: HAKDUFPSQDSSCE-UHFFFAOYSA-N
    • ほほえんだ: C(NC(NC1=CC=C(S(N)(=O)=O)C=C1)=S)(=O)C(C)C

じっけんとくせい

  • 密度みつど: 1.400±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 9.83±0.70(Predicted)

3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1724-1803-30mg
3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea
791794-07-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1724-1803-75mg
3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea
791794-07-5 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1724-1803-10mg
3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea
791794-07-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1724-1803-5mg
3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea
791794-07-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1724-1803-5μmol
3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea
791794-07-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1724-1803-2mg
3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea
791794-07-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1724-1803-25mg
3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea
791794-07-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1724-1803-10μmol
3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea
791794-07-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1724-1803-20μmol
3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea
791794-07-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1724-1803-1mg
3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea
791794-07-5 90%+
1mg
$54.0 2023-05-17

3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea 関連文献

3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thioureaに関する追加情報

Introduction to 3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea (CAS No. 791794-07-5) in Modern Chemical and Pharmaceutical Research

3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea, identified by the Chemical Abstracts Service Number (CAS No.) 791794-07-5, is a specialized organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, combines a thiol group with a sulfamoyl moiety, making it a versatile intermediate in the synthesis of biologically active molecules. The presence of both the 2-methylpropanoyl side chain and the 4-sulfamoylphenyl aromatic ring imparts distinct chemical properties that make it valuable for exploring novel therapeutic applications.

The 3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea structure is particularly intriguing due to its potential role in medicinal chemistry. Thioureas are well-known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The introduction of the 4-sulfamoylphenyl group enhances the compound's solubility and interaction with biological targets, while the 2-methylpropanoyl moiety contributes to its stability and metabolic profile. These features make it an attractive candidate for further investigation in drug discovery programs.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. The 3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea compound has been explored as a lead structure in several preclinical studies due to its ability to modulate key biological pathways. For instance, research indicates that derivatives of thioureas can interfere with the activity of enzymes like kinases and proteases, which are often dysregulated in disease states.

One of the most compelling aspects of 3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea is its potential application in oncology research. Studies have demonstrated that certain thiourea derivatives exhibit inhibitory effects on tyrosine kinases, which are critical drivers of tumor growth and progression. The 4-sulfamoylphenyl group serves as a pharmacophore that enhances binding affinity to target proteins, while the 2-methylpropanoyl side chain improves pharmacokinetic properties. These characteristics position this compound as a promising scaffold for developing next-generation anticancer agents.

The synthesis of 3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to construct the desired molecular framework efficiently. The optimization of these synthetic routes is crucial for large-scale production and further derivatization studies.

From a computational chemistry perspective, molecular modeling techniques have been instrumental in understanding the interactions between 3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea and its biological targets. By employing docking algorithms and molecular dynamics simulations, researchers can predict binding affinities and identify key residues involved in receptor-ligand interactions. These insights facilitate the design of more potent analogs with improved therapeutic profiles.

The pharmaceutical industry has increasingly recognized the importance of structure-activity relationships (SAR) in drug development. The 3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea compound exemplifies how subtle modifications in molecular structure can significantly impact biological activity. By systematically varying substituents such as the 2-methylpropanoyl group or introducing additional functional groups into the 4-sulfamoylphenyl ring, researchers can fine-tune pharmacological properties to meet specific therapeutic needs.

In conclusion, 3-(2-methylpropanoyl)-1-(4-sulfamoylphenyl)thiourea (CAS No. 791794-07-5) represents a significant advancement in chemical biology and drug discovery. Its unique structural features offer opportunities for developing innovative therapeutics across multiple disease areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in shaping future medical treatments.

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